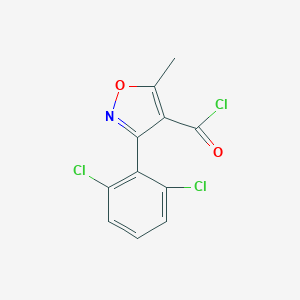

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3NO2/c1-5-8(11(14)16)10(15-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQGELJKDARDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057747 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4462-55-9 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2,6-dichlorophenyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB71YVH5F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Abstract: This technical guide provides a comprehensive overview of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of isoxazolyl penicillin derivatives.[1][2] It is intended for researchers, scientists, and drug development professionals. The document details the compound's chemical and physical properties, offers insights into its synthesis and reactivity, and provides established protocols for its use in the preparation of semi-synthetic penicillins, such as Dicloxacillin. Furthermore, it outlines critical safety and handling procedures necessary for its laboratory and industrial applications.

Introduction and Significance

This compound, often abbreviated as DICMIC chloride, is a highly reactive acyl chloride.[2] Its molecular structure, which features a sterically hindered dichlorophenyl group attached to an isoxazole ring, is fundamental to its role in modern medicinal chemistry. This unique arrangement makes it a critical building block in the synthesis of specific beta-lactam antibiotics.[3]

The primary utility of this compound lies in its function as an acylating agent for 6-aminopenicillanic acid (6-APA), leading to the formation of isoxazolyl penicillins like Dicloxacillin.[2][4] These antibiotics are valued for their stability against bacterial beta-lactamase enzymes, which are a common cause of antibiotic resistance. The insights and protocols detailed in this guide are designed to empower researchers to utilize this versatile intermediate with precision and safety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis, including for handling and storage. The properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₆Cl₃NO₂ | [5][6] |

| Molecular Weight | 290.53 g/mol | [5][6] |

| CAS Number | 4462-55-9 | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 92 °C | [7] |

| Boiling Point | 390.9 ± 42.0 °C (Predicted) | [7] |

| Density | 1.472 ± 0.06 g/cm³ (Predicted) | [7] |

| Water Solubility | 22.98 mg/L at 25°C | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1][7] |

Synthesis and Mechanism

This compound is typically synthesized from its corresponding carboxylic acid precursor, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.[8][9][10]

Synthesis of the Carboxylic Acid Precursor

The synthesis of the parent carboxylic acid is a critical first step. While multiple routes to substituted isoxazoles exist, a common approach involves the cycloaddition of a nitrile oxide with an enamine, followed by hydrolysis.[11] This method offers high regioselectivity, which is crucial for obtaining the desired isomer.

Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard procedure in organic synthesis. The use of thionyl chloride (SOCl₂) is a widely accepted and effective method.[8]

Reaction: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid + SOCl₂ → this compound + SO₂ + HCl

A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.[8]

Diagram of Synthesis Pathway

References

- 1. This compound CAS#: 4462-55-9 [m.chemicalbook.com]

- 2. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN108659007B - Preparation method of cylindrical dicloxacillin sodium crystal - Google Patents [patents.google.com]

- 5. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chlori… [cymitquimica.com]

- 6. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4462-55-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | C11H7Cl2NO3 | CID 77521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structure Elucidation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and development, the precise molecular architecture of a compound is the bedrock upon which its biological activity, safety profile, and therapeutic potential are built. For researchers, scientists, and drug development professionals, the elucidation of a chemical structure is not merely a procedural step but a critical validation of a potential new chemical entity. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the definitive structure elucidation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of isoxazolyl penicillin derivatives such as Dicloxacillin.[1]

This document eschews a rigid, templated approach in favor of a narrative that mirrors the logical workflow of a senior application scientist. We will delve into the "why" behind experimental choices, ensuring that each protocol is not just a series of steps but a self-validating system designed to yield incontrovertible structural evidence. Every claim and interpretation will be grounded in authoritative references, reflecting the rigorous standards of scientific integrity.

Introduction to the Target Molecule

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with a 2,6-dichlorophenyl group at the 3-position, a methyl group at the 5-position, and a carbonyl chloride functional group at the 4-position. Its molecular formula is C₁₁H₆Cl₃NO₂ and it has a molecular weight of approximately 290.53 g/mol .[2][3][4][5] The primary utility of this compound lies in its role as a crucial building block for semi-synthetic penicillins, where the isoxazolyl side chain confers resistance to bacterial β-lactamase enzymes.[1]

The accurate characterization of this molecule is paramount to ensure the purity, stability, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of a reactive acid chloride group and a sterically hindered dichlorophenyl ring presents unique considerations in its analytical characterization.

The Analytical Blueprint: A Multi-faceted Approach to Structure Elucidation

The definitive elucidation of a molecule's structure is never reliant on a single analytical technique. Instead, it is the synergistic convergence of data from multiple orthogonal methods that provides the highest degree of confidence. Our approach for this compound will be a four-pronged strategy employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and the "gold standard" of structural analysis, X-ray Crystallography.

Caption: A logical workflow for the comprehensive structure elucidation of the target molecule.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pattern

Mass spectrometry is the initial and indispensable step for determining the molecular weight of a newly synthesized compound, providing a fundamental validation of its elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound (approximately 1 µg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.[6]

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is utilized. EI is chosen for its ability to induce fragmentation, which provides valuable structural clues.[7]

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The instrument is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Data Interpretation and Expected Results

The mass spectrum of this compound is expected to exhibit a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.

Table 1: Predicted Mass Spectrometry Data

| Feature | Expected m/z | Rationale & Key Insights |

| Molecular Ion [M]⁺ | ~289, 291, 293 | The molecular ion peak confirms the molecular weight. The isotopic pattern for three chlorine atoms (³⁵Cl and ³⁷Cl) will be a distinctive cluster of peaks. |

| Fragment 1 | [M-Cl]⁺ | Loss of a chlorine radical from the carbonyl chloride group is a common fragmentation pathway for acid chlorides. |

| Fragment 2 | [M-COCl]⁺ | Cleavage of the bond between the isoxazole ring and the carbonyl chloride group. |

| Fragment 3 | Isoxazole Ring Fragments | Further fragmentation of the isoxazole ring can occur, though these are often complex.[8] |

Note: The NIST WebBook provides an electron ionization mass spectrum for this compound which can be used as a reference.[5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, crystalline this compound is placed directly onto the ATR crystal.[9] This method is preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.[10][11]

-

Instrumentation: A standard FTIR spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum. The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum will provide clear evidence for the key functional groups in the molecule, particularly the acid chloride.

Table 2: Predicted Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Key Insights |

| C=O (Acid Chloride) | 1790-1815 | This is a highly characteristic and strong absorption band. Its high frequency is due to the electron-withdrawing effect of the chlorine atom.[11] |

| C=N (Isoxazole Ring) | ~1610-1620 | Stretching vibration of the carbon-nitrogen double bond within the isoxazole ring. |

| C-Cl (Aromatic) | ~1000-1100 | Stretching vibrations of the chlorine atoms attached to the phenyl ring. |

| C-Cl (Acid Chloride) | ~730-550 | Stretching vibration of the chlorine atom of the carbonyl chloride group. |

| Aromatic C-H | ~3000-3100 | Stretching vibrations of the C-H bonds on the dichlorophenyl ring. |

| Aliphatic C-H | ~2850-2960 | Stretching vibrations of the C-H bonds of the methyl group. |

Note: A gas-phase IR spectrum for this compound is available on the NIST WebBook, which can serve as a valuable reference.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard NMR tube.[6]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

-

Data Acquisition: Standard pulse sequences are used to obtain ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish detailed connectivity.

Data Interpretation and Expected Results

The ¹H and ¹³C NMR spectra will provide a complete picture of the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |

| Aromatic Protons | ~7.3-7.6 | Multiplet | 3H | The protons on the 2,6-dichlorophenyl ring will be in a complex splitting pattern due to their chemical environment. |

| Methyl Protons | ~2.5-2.8 | Singlet | 3H | A singlet is expected as there are no adjacent protons to couple with. The chemical shift is influenced by the isoxazole ring. |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale & Key Insights |

| C=O (Carbonyl) | ~160-170 | The carbonyl carbon of the acid chloride will be significantly downfield.[12] |

| Isoxazole C3 & C5 | ~160-175 | The carbons of the isoxazole ring attached to heteroatoms are typically in this region. |

| Aromatic Carbons | ~125-140 | The carbons of the dichlorophenyl ring. The carbons attached to chlorine will have distinct chemical shifts. |

| Isoxazole C4 | ~110-120 | The carbon at the 4-position of the isoxazole ring. |

| Methyl Carbon | ~10-20 | The carbon of the methyl group will be in the aliphatic region. |

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional map of the atomic positions.[15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step. High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture).[15][16]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[15]

-

Structure Solution and Refinement: The diffraction data is used to generate an electron density map, from which the positions of the atoms are determined. This model is then refined to achieve the best fit between the observed and calculated diffraction patterns.[15]

Data Interpretation and Expected Results

The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This data serves as the ultimate confirmation of the connectivity and stereochemistry determined by spectroscopic methods.

Caption: The workflow for determining the 3D structure using X-ray crystallography.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the molecular weight and provides fragmentation clues. Infrared spectroscopy identifies the key functional groups, most notably the acid chloride. Nuclear magnetic resonance spectroscopy maps out the carbon-hydrogen framework and confirms the connectivity of the substituents on the isoxazole ring. Finally, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional molecular structure. By following this multi-faceted, self-validating approach, researchers can have the utmost confidence in the identity and purity of this critical pharmaceutical intermediate.

References

- 1. This compound | 4462-55-9 [chemicalbook.com]

- 2. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

- 3. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chlori… [cymitquimica.com]

- 4. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Introduction

In the landscape of pharmaceutical development, the precise characterization of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride stands as a pivotal building block, most notably in the synthesis of isoxazolyl penicillin derivatives such as Dicloxacillin, a narrow-spectrum beta-lactam antibiotic.[1][2][3] The molecular integrity of this intermediate directly influences the purity and quality of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and quality assessment of this compound. As researchers, scientists, and drug development professionals, a comprehensive understanding of this data is not merely academic; it is a critical component of the quality control and regulatory submission process. We will explore the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—from both a theoretical and practical standpoint. The causality behind experimental choices and the logic of data interpretation will be emphasized, ensuring a self-validating system for structural confirmation.[4][5][6]

Molecular Identity and Physicochemical Properties

A foundational step in characterization is the documentation of the compound's fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | [7] |

| CAS Number | 4462-55-9 | [7][8][9] |

| Molecular Formula | C₁₁H₆Cl₃NO₂ | [7][8][9] |

| Molecular Weight | 290.53 g/mol | [7][10] |

| Appearance | White to off-white crystalline powder | [2][11] |

The workflow for characterizing a synthetic intermediate like this involves a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: Infrared spectroscopy is the first-line technique for rapidly confirming the presence of key functional groups. For this molecule, the most critical functionality is the acid chloride (-COCl), which must be distinguished from the carboxylic acid precursor. The high electronegativity of the chlorine atom attached to the carbonyl carbon significantly increases the frequency of the C=O stretching vibration compared to a standard ketone or carboxylic acid, providing a clear diagnostic marker.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount (1-2 mg) of the crystalline powder is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000–400 cm⁻¹. A background scan of the clean ATR crystal is performed first.

-

Data Processing: The resulting spectrum is presented as % Transmittance versus wavenumber (cm⁻¹).

Interpretation of Key Spectral Features

The IR spectrum provides a molecular fingerprint. The following table outlines the expected absorption bands critical for the identification of this compound.[8]

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| ~1785-1810 | C=O Stretch | Acyl Chloride | Strong, sharp band. This is the primary diagnostic peak. Its high frequency is due to the inductive effect of the chlorine atom. |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Weak to medium bands. |

| ~2980-2850 | C-H Stretch | Methyl C-H | Weak bands. |

| ~1610-1580 | C=N Stretch | Isoxazole Ring | Medium intensity band, characteristic of the heterocyclic ring. |

| ~1550-1450 | C=C Stretch | Aromatic/Isoxazole Rings | Multiple medium to strong bands. |

| ~1100-1000 | C-O Stretch | Isoxazole Ring | Medium to strong band. |

| Below 800 | C-Cl Stretch | Aryl Chloride | Strong bands in the fingerprint region. |

Trustworthiness: The self-validating aspect of this protocol lies in the comparison with the starting material, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. A successful synthesis is confirmed by the disappearance of the broad O-H stretch (typically ~3300-2500 cm⁻¹) of the carboxylic acid and the appearance of the sharp, high-frequency C=O stretch of the acyl chloride.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. For a molecule with multiple distinct regions—a substituted aromatic ring, a heterocyclic system, and an aliphatic methyl group—both ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of atoms and isomeric purity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube.

-

Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is run. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlet signals for all unique carbons. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show two distinct regions corresponding to the aromatic and aliphatic protons.

Table 3: Predicted ¹H NMR Signal Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 - 7.35 | Multiplet (m) | 3H | Ar-H | Protons on the 2,6-dichlorophenyl ring. The substitution pattern (A₂B system) will result in a triplet and a doublet. |

| ~2.85 | Singlet (s) | 3H | -CH ₃ | Methyl protons on the isoxazole ring. It is a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will reveal all unique carbon environments.

Table 4: Predicted ¹³C NMR Signal Assignments

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O (Acyl Chloride) | Highly deshielded due to the attached oxygen and chlorine. |

| ~165-175 | Isoxazole C 5-CH₃ | Quaternary carbon of the isoxazole ring attached to the methyl group. |

| ~158-162 | Isoxazole C 3-Ar | Quaternary carbon of the isoxazole ring attached to the phenyl group. |

| ~135 | Ar-C -Cl | Aromatic carbons directly bonded to chlorine. |

| ~132 | Ar-C -H (para) | Aromatic CH carbon. |

| ~128 | Ar-C -H (meta) | Aromatic CH carbons. |

| ~127 | Ar-C -Isoxazole | Quaternary aromatic carbon attached to the isoxazole ring. |

| ~115 | Isoxazole C 4-COCl | Quaternary carbon of the isoxazole ring attached to the carbonyl group. |

| ~12-15 | -C H₃ | Shielded methyl carbon in the aliphatic region. |

Mass Spectrometry: Determining Molecular Weight and Formula

Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of a compound. For halogenated compounds like this one, MS provides an unmistakable signature due to the characteristic isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). Observing the correct molecular ion cluster is a powerful validation of the molecular formula.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) inlet if sufficiently volatile and thermally stable.

-

Ionization: Standard Electron Ionization (EI) at 70 eV is used. This high-energy method induces fragmentation, which provides additional structural clues.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Interpretation of Mass Spectrum Data

Molecular Ion (M⁺˙) Peak: The calculated molecular weight is 290.53 Da.[7] The key feature is the isotopic cluster for the molecular ion, which arises from the presence of three chlorine atoms. The expected pattern for the [M]⁺˙, [M+2]⁺˙, [M+4]⁺˙, and [M+6]⁺˙ peaks will have a relative intensity ratio of approximately 100:98:32:3.5. Observing this pattern is irrefutable evidence for a trichlorinated species.[8][9]

Key Fragmentation Pathways: EI is a hard ionization technique that causes the molecular ion to fragment in predictable ways. Analysis of these fragments further corroborates the proposed structure.

Trustworthiness: The combination of an accurate molecular weight determination and a characteristic isotopic pattern provides an exceptionally high degree of confidence in the compound's identity. The fragmentation pattern serves as a secondary check, ensuring the various parts of the molecule are connected as expected.

Synthesis and Integrated Quality Control

The subject compound is typically prepared from its corresponding carboxylic acid via reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[14]

Spectroscopic analysis is integral to monitoring this process. For instance, FT-IR can be used as an in-process control (IPC) to track the disappearance of the carboxylic acid's O-H band, signaling the completion of the reaction. The full suite of spectroscopic techniques described herein is then applied to the final, purified product to generate the certificate of analysis (CoA) that validates its quality for subsequent use in drug synthesis.

Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-technique spectroscopic approach. IR spectroscopy confirms the critical functional groups, NMR spectroscopy maps the precise atomic connectivity of the H-C skeleton, and mass spectrometry validates the molecular weight and elemental formula with high certainty. Together, these methods provide a robust, self-validating system for characterization, ensuring that this key pharmaceutical intermediate meets the stringent quality and purity standards required for drug development and manufacturing.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. This compound CAS#: 4462-55-9 [m.chemicalbook.com]

- 3. This compound | 4462-55-9 [chemicalbook.com]

- 4. ijcrt.org [ijcrt.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

- 9. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

- 10. 4462-55-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | 4462-55-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. spectrabase.com [spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride IUPAC name and synonyms

An In-depth Technical Guide to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its critical applications. This document is intended for researchers, chemists, and professionals in drug development who utilize advanced chemical building blocks.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for research, development, and regulatory compliance. The subject of this guide is most commonly known by its descriptive name, this compound.

IUPAC Name: The systematically generated and internationally recognized name for this compound is 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride [1].

Key Identifiers:

Synonyms: This compound is referenced by several synonyms in literature and commercial listings. Understanding these is crucial for comprehensive literature searches.

| Synonym | Source |

| Dcimc chloride | [1][3] |

| 4-Isoxazolecarbonyl chloride, 3-(2,6-dichlorophenyl)-5-methyl- | [1][3][5] |

| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride | [1][3][5] |

| 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | [1] |

| 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | [1][5] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, reactivity, and suitability for specific applications. This compound is a solid at room temperature with limited water solubility, characteristic of a reactive acyl chloride.

| Property | Value | Source |

| Molecular Weight | 290.53 g/mol | [1][2][3] |

| Appearance | White to almost white powder/crystal | [2][4] |

| Melting Point | 92 °C | [2] |

| Boiling Point | 390.9 ± 42.0 °C (Predicted) | [2] |

| Water Solubility | 22.98 mg/L at 25°C | [2] |

| Purity | Typically >98% | [4] |

Synthesis Protocol and Mechanistic Insights

The primary route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid precursor. This is a standard and efficient transformation in organic chemistry.

Experimental Protocol

The following protocol describes the conversion of 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid to the target acyl chloride.

Step-by-Step Methodology:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (1.0 eq., e.g., 600 mg, 2.21 mmol)[6].

-

Add excess thionyl chloride (SOCl₂) (approx. 10 mL) to the flask. This reagent acts as both the solvent and the chlorinating agent[6].

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops)[6].

-

Stir the mixture at room temperature or gently heat to reflux until the reaction is complete, which is typically indicated by the cessation of gas (HCl and SO₂) evolution and the complete dissolution of the starting material.

-

Once the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation).

-

The resulting crude this compound can be used directly in the next step or purified by recrystallization if necessary.

Mechanistic Causality

-

Role of Thionyl Chloride (SOCl₂): Thionyl chloride is the reagent of choice for this conversion for two key reasons. First, it is a highly effective chlorinating agent for carboxylic acids. Second, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This facilitates easy removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification.

-

Role of Catalytic DMF: The addition of a catalytic amount of DMF significantly accelerates the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, in situ. This reagent is a more potent acylating agent than thionyl chloride itself, activating the carboxylic acid more efficiently and speeding up the formation of the acyl chloride.

Caption: Synthesis workflow for the target compound.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions.

Pharmaceutical Synthesis

The most prominent application is in the synthesis of isoxazolyl penicillins, a class of β-lactam antibiotics resistant to the bacterial enzyme β-lactamase.[2][7] The acyl chloride is coupled with 6-aminopenicillanic acid (6-APA) to form the final antibiotic. Dicloxacillin and Flucloxacillin are prime examples whose structures are based on this core.

The unique structure, particularly the sterically hindered 2,6-dichlorophenyl group, enhances the stability and biological activity of the final molecules.[8] Beyond antibiotics, this intermediate is employed in the development of novel anti-inflammatory and anti-cancer agents.[8]

Caption: Role as a key synthetic intermediate.

Agrochemical Development

In agrochemical research, this compound serves as a building block for creating new pesticides and herbicides.[8] The isoxazole and dichlorophenyl moieties can be fine-tuned to interact with specific biological pathways in pests or weeds, leading to the development of effective crop protection agents.[8]

Safety and Handling

As a reactive acyl chloride, this compound presents specific hazards that require stringent safety protocols.

-

Hazards: It is classified as causing severe skin burns and eye damage (GHS Hazard H314).[1] Upon contact with moisture (e.g., in the air or on skin), it hydrolyzes to the corresponding carboxylic acid and hydrochloric acid (HCl), which is highly corrosive.

-

Handling: All manipulations should be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation from moisture.[2]

Conclusion

This compound is a fundamentally important and versatile building block in modern synthetic chemistry. Its well-defined synthesis and high reactivity make it an indispensable intermediate for constructing complex, high-value molecules. For professionals in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating next-generation products.

References

- 1. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 4462-55-9 [m.chemicalbook.com]

- 3. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

- 4. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chlori… [cymitquimica.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 4462-55-9 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Core Mechanisms of Action of Isoxazole-Based Compounds

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its utility is not coincidental but is rooted in a combination of favorable physicochemical properties. The isoxazole moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[1] Its distinct electronic properties, including a significant dipole moment, influence molecular conformation and interactions within protein binding pockets.[1] This inherent versatility has enabled the development of isoxazole-containing compounds across a vast spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[2][3] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their pharmacological effects, grounded in experimental evidence and validated protocols.

Section 1: Enzyme Inhibition - The Targeted Blockade of Pathological Pathways

A primary mechanism of action for many isoxazole-based drugs is the direct inhibition of enzymes that are critical drivers of disease. The isoxazole scaffold serves as a versatile framework for designing potent and often highly selective enzyme inhibitors.

Cyclooxygenase-2 (COX-2) Selective Inhibition

The development of selective COX-2 inhibitors represents a landmark in anti-inflammatory therapy, and the isoxazole ring is a key structural feature in this class of drugs.[4][5]

Mechanism of Action: Isoxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like Valdecoxib and Parecoxib function by selectively binding to the active site of the COX-2 enzyme.[4][5] This physically obstructs the entry of the substrate, arachidonic acid, thereby preventing its conversion into prostaglandins (specifically PGE2), which are key mediators of inflammation, pain, and fever.[5] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Therapeutic Relevance: This mechanism is the foundation for treating inflammatory conditions such as arthritis, as well as for managing acute pain.[4][6]

Data Presentation:

| Compound | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Valdecoxib | COX-1 | 10 - 50 µM | > 200 | [4][5] |

| Valdecoxib | COX-2 | 0.05 - 0.1 µM | [4][5] | |

| Isoxazole Derivative C6 | COX-1 | 52.16 µM | 94.83 | [7] |

| Isoxazole Derivative C6 | COX-2 | 0.55 µM | [7] | |

| Isoxazole Derivative C5 | COX-1 | 35.55 µM | 41.82 | [7] |

| Isoxazole Derivative C5 | COX-2 | 0.85 µM | [7] | |

| Table 1: Comparative inhibitory potencies (IC50) of representative isoxazole compounds against COX-1 and COX-2 enzymes, demonstrating a clear selectivity for the COX-2 isoform. |

Experimental Protocols:

Protocol 1: In Vitro Fluorometric COX Inhibition Assay

This protocol provides a self-validating system to determine the IC50 of a test compound against COX-1 and COX-2.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Compound Dilution: Prepare a serial dilution of the isoxazole-based test compound in DMSO, followed by a further dilution in assay buffer.

-

Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme background control.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) and arachidonic acid.

-

Signal Detection: Measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~535/590 nm). The rate of increase in fluorescence is proportional to COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Mandatory Visualization:

Caption: Inhibition of the arachidonic acid cascade by a selective COX-2 isoxazole inhibitor.

Monoamine Oxidase B (MAO-B) Inhibition

Isoxazole derivatives have emerged as highly potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases.[9]

Mechanism of Action: MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters.[9] MAO-B specifically metabolizes dopamine in the brain. The inhibition of MAO-B by isoxazole-based compounds increases the synaptic concentration of dopamine, which is neuroprotective and helps alleviate symptoms in conditions like Parkinson's disease.[9] Many of these compounds act as reversible, competitive inhibitors, binding to the active site of the MAO-B enzyme.[10]

Therapeutic Relevance: The primary application is in the treatment of Parkinson's disease, often as an adjunct therapy to L-DOPA.[9]

Data Presentation:

| Compound | Target | IC50 (µM) | Selectivity (MAO-A/MAO-B) | Reference(s) |

| 3,5-diaryl-4,5-dihydroisoxazole (EMAC II l) | MAO-A | > 100 | > 1000 | [9] |

| MAO-B | 0.091 | [9] | ||

| 2,1-benzisoxazole (7a) | MAO-A | > 100 | > 5882 | [10] |

| MAO-B | 0.017 | [10] | ||

| 2,1-benzisoxazole (7b) | MAO-A | > 100 | > 1020 | [10] |

| MAO-B | 0.098 | [10] | ||

| Table 2: Potency and selectivity of various isoxazole scaffolds for MAO-B inhibition. |

Mandatory Visualization:

Caption: Experimental workflow for determining the IC50 of an isoxazole-based MAO inhibitor.

Other Key Enzyme Targets

The versatility of the isoxazole scaffold extends to other critical enzyme families.

-

Casein Kinase 1 (CK1): 3,4-diaryl-isoxazoles act as ATP-competitive inhibitors of CK1 isoforms (e.g., CK1δ/ε).[5] By blocking the ATP-binding pocket, these compounds disrupt crucial cellular signaling pathways like Wnt and Hedgehog, leading to cell cycle arrest and apoptosis in cancer cells.[5]

-

Carbonic Anhydrase (CA): Certain isoxazole derivatives have shown significant inhibitory activity against various carbonic anhydrase isoforms, which are involved in pH regulation and other physiological processes.[11][12]

-

Acetyl-CoA Carboxylase (ACC): As a critical enzyme in the biosynthesis of fatty acids, a pathway often upregulated in cancer, ACC is a valuable therapeutic target. 4-phenoxy-phenyl isoxazoles have been identified as potent inhibitors of ACC.[13]

Section 2: Receptor Modulation - Fine-Tuning Cellular Communication

Isoxazole derivatives are adept at modulating the function of cell surface and intracellular receptors, acting as agonists, antagonists, or allosteric modulators to control signal transduction.

Allosteric Modulation of AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system, is a prominent target for isoxazole-based compounds.[14]

Mechanism of Action: Rather than directly competing with the endogenous ligand glutamate, many isoxazole derivatives act as positive allosteric modulators (PAMs) or inhibitors.[14][15] These compounds bind to a distinct allosteric site on the receptor complex. PAMs typically enhance the receptor's response to glutamate by slowing the channel's desensitization or deactivation rate, leading to increased cation influx and enhanced synaptic transmission.[14][16] Conversely, inhibitory modulators can reduce channel activity.[15][17]

Therapeutic Relevance: AMPA receptor potentiation is being investigated to treat cognitive deficits associated with neurological disorders like Alzheimer's and Parkinson's disease.[16][17] AMPA receptor inhibitors are being explored for conditions involving excitotoxicity and for pain management.[15][18]

Data Presentation:

| Compound Class | Receptor Target | Effect | Potency (EC50 / IC50) | Reference(s) |

| Dihydroisoxazole (DHI) | AMPA Receptor | Potentiator (PAM) | Varies (nM to µM range) | [14] |

| Bis(isoxazole) | AMPA Receptor | Potentiator (PAM) | Potentiation at 10⁻¹¹ M | [16] |

| Isoxazole-4-carboxamide | AMPA Receptor | Inhibitor | ~8-fold inhibition | [15][18] |

| Fluorophenyl-isoxazole-carboxamide (ISX-11) | GluA2-containing AMPAR | Inhibitor | IC50 = 4.4 µM | [17] |

| Table 3: Modulation of AMPA receptor activity by different classes of isoxazole derivatives. |

Experimental Protocols:

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for characterizing the functional effects of modulators on ion channels like the AMPA receptor.

-

Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the AMPA receptor subunits of interest or freshly isolated neurons (e.g., Purkinje neurons).[16]

-

Electrode Placement: Under a microscope, a glass micropipette (filled with an internal solution mimicking the cell's cytoplasm) is carefully brought into contact with a single cell to form a high-resistance seal ("giga-seal").

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Compound Application: A rapid solution exchange system is used to apply glutamate (agonist) to the cell, which will elicit an inward current.

-

Modulator Effect: The experiment is repeated by co-applying glutamate with the isoxazole-based test compound. A PAM will result in a larger and/or longer-lasting current, while an inhibitor will reduce the current amplitude.

-

Data Acquisition and Analysis: The currents are recorded and digitized. Key parameters such as peak current amplitude, deactivation rate, and desensitization rate are measured and compared in the presence and absence of the modulator to quantify its effect.[18]

Mandatory Visualization:

Caption: Positive allosteric modulation of an AMPA receptor by an isoxazole-based compound.

Competitive Antagonism at Diverse Receptors

Isoxazole derivatives can also be designed to act as classic competitive antagonists, directly blocking the binding of endogenous ligands to their receptors.

Mechanism of Action: These compounds possess a high affinity for the orthosteric binding site of a receptor and effectively compete with the natural ligand. By occupying the site without activating the receptor, they prevent downstream signaling. This has been demonstrated for several receptor families:

-

Metabotropic Glutamate Receptor 1 (mGluR1): Aryl isoxazole compounds can act as mGluR1 antagonists, blocking glutamate-mediated signaling, which is implicated in chronic pain.[19]

-

Toll-Like Receptor 8 (TLR8): Novel isoxazole scaffolds have been developed as selective TLR8 antagonists, binding to the ligand pocket within the dimerization interface and suppressing inflammatory responses initiated by viral or bacterial RNA.[20]

-

Integrin αvβ3 Receptor: Isoxazole analogs have shown potent antagonism of the αvβ3 receptor, which plays a role in angiogenesis, making them potential anti-cancer agents.[21]

Therapeutic Relevance: This mechanism is key for developing drugs for neuropathic pain, autoimmune diseases, and cancer.[19][20][21]

Section 3: Antimicrobial Activity - Combating Pathogenic Threats

The isoxazole core is a feature of several important antibacterial drugs, including Cloxacillin and Dicloxacillin.[22][23]

Mechanism of Action: The antibacterial action of isoxazole derivatives can be broadly categorized as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth).[22] A primary mechanism for isoxazole-containing β-lactam antibiotics (the penicillins) is the inhibition of bacterial cell wall synthesis. They acylate the transpeptidase enzyme that is essential for cross-linking the peptidoglycan polymers of the cell wall, leading to cell lysis and death. The bulky isoxazole side chain provides steric hindrance that protects the β-lactam ring from being cleaved by bacterial β-lactamase enzymes, overcoming a common resistance mechanism.

Therapeutic Relevance: Treatment of bacterial infections, particularly those caused by β-lactamase-producing staphylococci.

Data Presentation:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Isoxazole–oxazole hybrid (18a) | E. coli | 128 | [24] |

| Isoxazole–oxazole hybrid (18b) | S. aureus | 4 | [24] |

| Isoxazole–oxazole hybrid (18c) | S. pneumoniae | 8 | [24] |

| Table 4: Minimum Inhibitory Concentration (MIC) values for representative isoxazole hybrids against various bacterial strains. |

Experimental Protocols:

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoxazole test compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium, as determined by visual inspection or by measuring optical density.

Conclusion and Future Perspectives

The isoxazole scaffold demonstrates remarkable versatility, enabling the targeted modulation of a wide array of biological targets through distinct and potent mechanisms of action. From the selective inhibition of enzymes like COX-2 and MAO-B to the nuanced allosteric modulation of ion channels and the competitive antagonism of critical receptors, isoxazole-based compounds are integral to modern pharmacology. The ongoing exploration of this privileged structure continues to yield novel therapeutic candidates. Future trends point towards the development of multi-targeted isoxazole derivatives designed to engage several disease-relevant pathways simultaneously and the creation of covalent inhibitors for enhanced potency and duration of action.[2] The continued importance of the isoxazole ring in drug discovery is assured, promising new solutions for unmet medical needs.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 9. Through scaffold modification to 3,5-diaryl-4,5-dihydroisoxazoles: new potent and selective inhibitors of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cris.huji.ac.il [cris.huji.ac.il]

- 18. cris.huji.ac.il [cris.huji.ac.il]

- 19. Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of pyrazoles and isoxazoles as potent alpha(v)beta3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijrrjournal.com [ijrrjournal.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

literature review of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

An In-Depth Technical Guide to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride: Synthesis, Reactivity, and Application in Penicillin-Class Antibiotics

Introduction

This compound stands as a pivotal, yet often unheralded, molecule in the landscape of medicinal chemistry.[1] While not an end-product therapeutic itself, it serves as a highly reactive and essential chemical intermediate, or building block, for the synthesis of potent pharmaceuticals.[2][3] Its primary significance lies in its role as the immediate precursor to the side chain of a specific class of semi-synthetic antibiotics known as the isoxazolyl penicillins.[4]

This class of drugs, which includes Dicloxacillin, Cloxacillin, and Oxacillin, was developed to combat the growing threat of penicillin-resistant bacteria, particularly strains of Staphylococcus aureus that produce β-lactamase enzymes.[5][6] The unique structure of the 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety provides the steric hindrance necessary to protect the antibiotic's core β-lactam ring from enzymatic degradation, restoring its antibacterial efficacy.[7]

This technical guide, written from the perspective of a Senior Application Scientist, offers a comprehensive exploration of this compound. We will delve into its physicochemical properties, provide detailed and validated protocols for its synthesis and subsequent use in the preparation of Dicloxacillin, and explain the mechanistic rationale behind these chemical transformations and the ultimate biological activity of its derivatives. This document is intended to be a critical resource for researchers, chemists, and drug development professionals working in the field of antibacterial agent synthesis.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a chemical intermediate's properties is fundamental to its effective application. The structural features of this compound—namely the reactive acyl chloride, the stable isoxazole ring, and the sterically demanding dichlorophenyl group—all contribute to its utility in synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4462-55-9 | [2][8][9] |

| Molecular Formula | C₁₁H₆Cl₃NO₂ | [8][9] |

| Molecular Weight | 290.53 g/mol | [1][8][9] |

| Appearance | White to off-white crystalline powder | [1][2][8] |

| Melting Point | 92 - 97 °C | [1][2][10] |

| Synonyms | Dcimc chloride, 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride |[9][11][12] |

Spectroscopic Profile

Characterization via spectroscopic methods is essential for identity confirmation and quality control.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the region of 1750-1800 cm⁻¹, which is characteristic of the C=O stretching vibration of the acyl chloride. This peak is typically at a higher wavenumber than a carboxylic acid or ester carbonyl due to the electron-withdrawing effect of the chlorine atom. Additional peaks corresponding to the C=N and C=C bonds of the isoxazole and phenyl rings will also be present.[11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion peak (M⁺) and an isotopic pattern characteristic of a molecule containing three chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of the chlorine radical (•Cl) and the carbonyl group (CO).[13]

Part 2: Synthesis and Handling

The synthesis of the title compound is a straightforward conversion from its more stable carboxylic acid precursor. This reaction is a cornerstone of organic synthesis for activating a carboxyl group for subsequent nucleophilic attack.

Protocol 1: Synthesis of this compound

This protocol is adapted from established laboratory procedures for the conversion of carboxylic acids to acyl chlorides.[14][15]

Objective: To convert 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

-

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene or dichloromethane (as solvent)

-

Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer, and heating mantle.

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

-

Reagents: To the flask, add 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equivalent).

-

Solvent & Reagent Addition: Add an excess of thionyl chloride (approx. 5-10 equivalents), which can also serve as the solvent. Alternatively, use an inert anhydrous solvent like toluene and add thionyl chloride (approx. 2-3 equivalents).

-

Catalyst: Add a single drop of N,N-Dimethylformamide (DMF) to the mixture.

-

Reaction: Gently heat the mixture to reflux (approximately 70-80 °C) and stir. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude acyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by distillation under high vacuum or recrystallization from a non-polar solvent.

Causality and Self-Validation:

-

Why Thionyl Chloride? Thionyl chloride is a preferred reagent for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies purification, as they are easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Role of DMF: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.

-

Anhydrous Conditions: The acyl chloride product is highly susceptible to hydrolysis back to the carboxylic acid. Therefore, maintaining anhydrous (dry) conditions throughout the procedure is critical for achieving a high yield.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of the title compound from its carboxylic acid.

Handling and Safety

This compound is a corrosive and moisture-sensitive compound.[9]

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation from atmospheric moisture.[2]

Part 3: Core Application: Synthesis of Isoxazolyl Penicillins

The paramount application of this acyl chloride is in the semi-synthesis of penicillinase-resistant penicillins. The reaction involves acylating the primary amine of 6-aminopenicillanic acid (6-APA), the core structural nucleus of all penicillins.

Protocol 2: Synthesis of Dicloxacillin via Acylation of 6-APA

This protocol is a representative procedure based on details found in the patent literature for the synthesis of Dicloxacillin.[16]

Objective: To synthesize Dicloxacillin by reacting this compound with 6-aminopenicillanic acid (6-APA).

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

This compound

-

Acetone

-

Dichloromethane

-

Purified water

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

10% (w/v) Sulfuric acid (H₂SO₄) solution

-

Reaction vessel with overhead stirrer, pH probe, and cooling bath.

Step-by-Step Methodology:

-

6-APA Solution: In a reaction vessel cooled to 0-5 °C, suspend 6-APA (1.0 equivalent) in purified water. Slowly add 10% NaOH solution dropwise to dissolve the 6-APA and bring the pH to approximately 7.0-7.5. Maintain the low temperature throughout.

-

Acyl Chloride Solution: In a separate flask, dissolve this compound (approx. 1.05 equivalents) in acetone.

-

Acylation Reaction: Slowly add the acyl chloride solution to the aqueous 6-APA solution over a period of about 1 hour. It is critical to maintain the temperature at 0-5 °C and the pH at 7.0 by concurrently adding 10% NaOH solution as needed. The reaction forms an amide bond between the two molecules.

-

Extraction: Once the reaction is complete (monitored by TLC or HPLC), add dichloromethane to the mixture.

-

Acidification: Carefully adjust the pH of the aqueous layer to ~2.0 with 10% sulfuric acid. This protonates the carboxylic acid of the newly formed Dicloxacillin, making it more soluble in the organic layer.

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic phase (dichloromethane/acetone) which now contains the Dicloxacillin free acid.

-

Isolation: The Dicloxacillin can then be isolated from the organic solution, often by reacting it with a sodium salt (e.g., sodium 2-ethylhexanoate) to precipitate the pharmaceutically used Dicloxacillin sodium salt, which is then collected by filtration, washed, and dried.

Causality and Self-Validation:

-

Temperature Control: The acylation reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent degradation of the heat-sensitive β-lactam ring in the 6-APA and the final product.

-

pH Control: The amino group of 6-APA must be in its free base form to act as a nucleophile. Maintaining a neutral to slightly basic pH ensures this. If the pH becomes too acidic, the amine will be protonated and unreactive. If it becomes too basic, the β-lactam ring can undergo hydrolysis. A pH probe provides real-time validation of the optimal reaction conditions.

-

Acidification Step: Lowering the pH to 2 protonates the carboxylate on the thiazolidine ring of Dicloxacillin, neutralizing its charge and facilitating its extraction from the aqueous phase into the organic solvent.

Diagram 2: Synthetic Pathway to Dicloxacillin

Caption: Reaction of the title compound with 6-APA to form Dicloxacillin.

Mechanism of Action of Dicloxacillin

The final product, Dicloxacillin, is a potent antibacterial agent. Its efficacy is rooted in the targeted disruption of bacterial cell wall synthesis.[6]

Bacteria maintain their structural integrity through a mesh-like polymer called peptidoglycan. The final step in synthesizing this polymer involves cross-linking peptide chains, a reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[17][18][19]

-

Molecular Mimicry: β-lactam antibiotics like Dicloxacillin are structural analogues of the D-Ala-D-Ala terminal dipeptide of the peptidoglycan strands that PBPs recognize as their substrate.[7][20]

-

Irreversible Inhibition: The PBP's active site serine residue attacks the strained carbonyl of the β-lactam ring, mistaking it for its natural substrate. This forms a stable, covalent acyl-enzyme intermediate.[18][21]

-

Enzyme Inactivation: Unlike the natural reaction, this covalent bond is extremely slow to hydrolyze. This effectively inactivates the PBP enzyme, halting peptidoglycan cross-linking.[22]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[17]

The 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain does not directly participate in binding to the PBP but acts as a protective shield. Its bulky nature sterically hinders the approach of bacterial β-lactamase enzymes, preventing them from hydrolyzing and inactivating the critical β-lactam ring.[5]

Diagram 3: Mechanism of PBP Inhibition

Caption: Simplified schematic of Penicillin-Binding Protein (PBP) inhibition.

Part 4: Broader Applications and Future Scope

While its role in antibiotic synthesis is its most prominent application, this compound is a versatile chemical intermediate. Reports indicate its utility in the development of novel agrochemicals, such as pesticides and herbicides, where the dichlorophenyl and isoxazole motifs can contribute to bioactivity.[1] Furthermore, its use as a scaffold in the synthesis of potential anti-inflammatory and anti-cancer agents has been explored, highlighting its value in broader medicinal chemistry discovery programs.[1]

Future research could focus on leveraging this reactive intermediate to synthesize novel derivatives beyond the penicillin class. By coupling it with different amine-containing cores, libraries of new compounds could be generated and screened for a wide range of biological activities, from antibacterial to antiviral or anti-proliferative effects.

Conclusion

This compound is a quintessential example of a key building block in modern pharmaceutical science. Its straightforward synthesis, coupled with the high reactivity of its acyl chloride group, makes it an invaluable tool for medicinal chemists. Its legacy is cemented in its contribution to the development of life-saving, penicillinase-resistant antibiotics. A comprehensive understanding of its properties, synthesis, and reactivity, as provided in this guide, is essential for any scientist or researcher aiming to innovate in the fields of antibacterial drug development and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 4462-55-9 [m.chemicalbook.com]

- 3. This compound | 4462-55-9 [chemicalbook.com]

- 4. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]

- 5. Isoxazolyl Penicillins: Antimicrobial Activity, Susceptibility, Administration and Dosage Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 6. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chlori… [cymitquimica.com]

- 9. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Heibei Sight Chemicals & Pharmaceuticals Co.,Ltd. [hbsight.com]

- 11. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

- 12. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 13. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CN108659007B - Preparation method of cylindrical dicloxacillin sodium crystal - Google Patents [patents.google.com]

- 17. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 18. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathway for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

An In-Depth Technical Guide to the Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Introduction: The Significance of a Core Pharmaceutical Intermediate

This compound is a critical chemical intermediate, primarily recognized for its role in the synthesis of isoxazolyl penicillins, such as Dicloxacillin and Flucloxacillin.[1][2][3] These semi-synthetic antibiotics are distinguished by their resistance to the β-lactamase enzymes produced by certain bacteria, rendering them effective against infections caused by penicillin-resistant Staphylococcus aureus.[4] The precise architecture of this acyl chloride, featuring a sterically hindered 2,6-dichlorophenyl group, is fundamental to the antibiotic's ability to evade enzymatic degradation.[3]

This guide provides a comprehensive overview of a robust and widely-practiced synthetic pathway to this key intermediate. We will delve into the strategic considerations behind each synthetic step, offering not just a protocol but a framework for understanding the underlying chemical principles. This document is intended for researchers, medicinal chemists, and process development professionals who require a deep, practical understanding of this synthesis.

Strategic Overview of the Synthesis Pathway